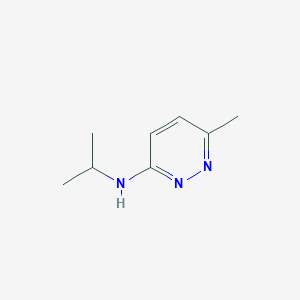
6-methyl-N-(propan-2-yl)pyridazin-3-amine
Overview
Description
6-methyl-N-(propan-2-yl)pyridazin-3-amine is a chemical compound used in diverse scientific research, ranging from medicinal chemistry to material science. It has a molecular weight of 137.18 .
Synthesis Analysis
Pyridazine synthesis involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . A copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines .Molecular Structure Analysis
The linear formula of this compound is C7H11N3 .Chemical Reactions Analysis
3-Chloro-6-methyl pyridazine can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 314°C at 760 mmHg .Scientific Research Applications
Synthesis and Chemical Properties
6-methyl-N-(propan-2-yl)pyridazin-3-amine, as a part of pyridazinone derivatives, finds extensive use in chemical synthesis and the development of novel compounds with potential applications in various fields including pharmaceuticals. For instance, Sayed et al. (2002) described the synthesis of new pyridazin-6-ones and pyridazin-6-imines, indicating the versatility of pyridazinone derivatives in synthesizing a wide range of chemical compounds (Sayed, Khalil, Ahmed, & Raslan, 2002). Similarly, Johnston et al. (2008) reported concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones, highlighting the utility of pyridazine derivatives in accessing pharmacologically active compounds (Johnston, Allcock, Jiang, Collier, Blakli, Rosair, Bailey, Morgan, Kohno, & Adams, 2008).
Reactivity and Functionalization
The reactivity of pyridazinone derivatives, including this compound, with various nucleophiles opens up pathways for creating diverse functional molecules. Adembri et al. (1976) explored the reactivity of methyl (3,6-dichloropyridazin-4-yl)acetate towards different nucleophiles, demonstrating the potential for synthesizing a variety of compounds with specific functional groups (Adembri, Sio, Nesi, & Scotton, 1976).
Novel Ring Systems
The structural versatility of pyridazinone derivatives facilitates the synthesis of novel ring systems with potential therapeutic applications. Károlyházy et al. (2001) discussed the synthesis of a new pyridazino-fused ring system, providing insights into the chemical strategies for creating complex heterocyclic structures (Károlyházy, Horváth, & Mátyus, 2001).
Application in Organic Synthesis
The applications of pyridazinone derivatives extend to organic synthesis, where they are utilized as intermediates in the construction of complex molecules. Soliman and El-Sakka (2011) described the synthesis of various pyridazinone derivatives, highlighting their importance in organic synthesis and the potential for creating compounds with varied biological activities (Soliman & El-Sakka, 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-methyl-N-propan-2-ylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6(2)9-8-5-4-7(3)10-11-8/h4-6H,1-3H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGQYEGZCXBRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B1464265.png)
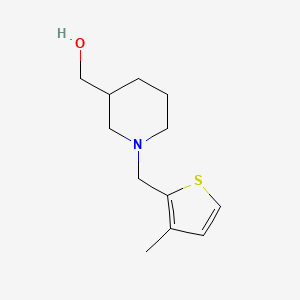
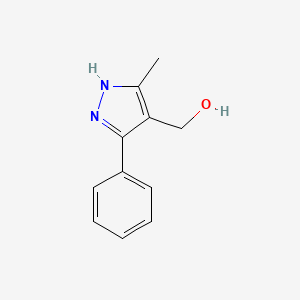
![2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B1464268.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1464269.png)
![3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1464270.png)
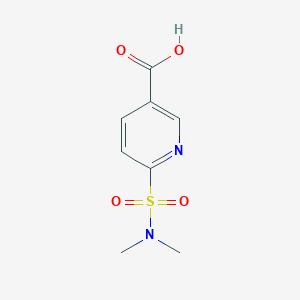
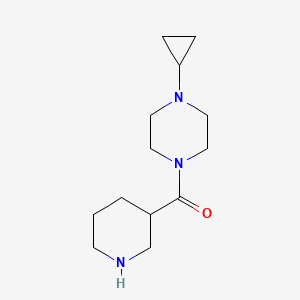
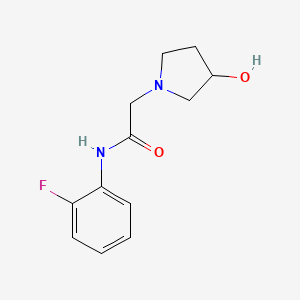

![2-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1464281.png)
![[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B1464282.png)
![1-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1464286.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one](/img/structure/B1464287.png)